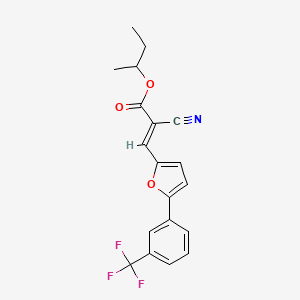

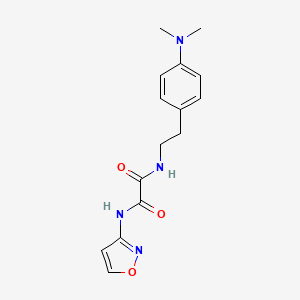

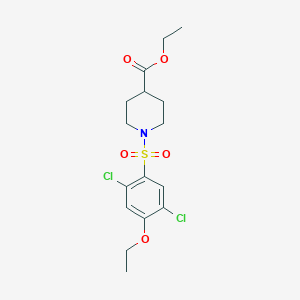

![molecular formula C11H20N2O B2928247 Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] CAS No. 2230798-95-3](/img/structure/B2928247.png)

Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] is a novel compound that has gained significant attention in the scientific community due to its potential application in various fields of research.

Applications De Recherche Scientifique

1. Development of Selective and Efficacious Inhibitors

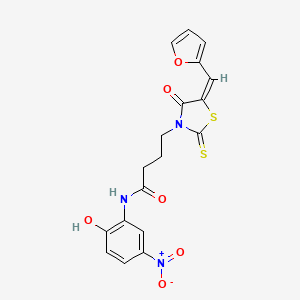

A study by Jingrong Li and colleagues (2013) focused on the synthesis of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones. One compound identified, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (compound 5b or SMU-B), was found to be a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor with significant tumor growth inhibitions in gastric carcinoma models. This highlights its potential in cancer therapy (Li et al., 2013).

2. Antimycobacterial Activity

R. Ranjith Kumar et al. (2009) conducted a study focusing on the synthesis of novel spiro-pyrido-pyrrolizines and pyrrolidines, exhibiting significant in vitro activity against various strains of Mycobacterium tuberculosis. One of the compounds synthesized was found to be highly active with a minimum inhibitory concentration (MIC) of 1.76 and 0.88 microM against MTB and MDR-TB respectively, indicating its potential in treating tuberculosis (Kumar et al., 2009).

3. Synthesis and Biological Evaluation of Functionalized Spiro Compounds

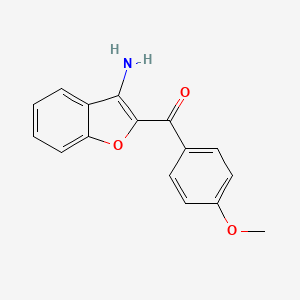

A. Dandia and team (2013) developed highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives. These compounds showed promising antimicrobial and antitubercular activities, suggesting their potential in the development of new drugs for bacterial infections (Dandia et al., 2013).

4. Selective Orphanin FQ/Nociceptin Receptor Agonists

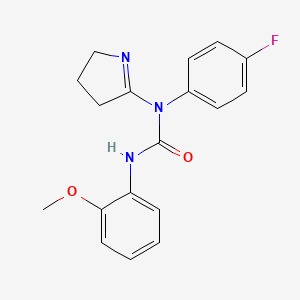

Research by S. Kolczewski and others (2003) identified novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles as potent and selective orphanin FQ/nociceptin (N/OFQ) receptor agonists. This work suggests potential applications in the development of new treatments for pain and neurological disorders (Kolczewski et al., 2003).

5. Discovery of Spiro-Piperidin-4-Ones with Antimycobacterial Properties

A study by R. Kumar et al. (2008) focused on the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis. The compounds synthesized showed promising results in vitro and in vivo, making them candidates for the development of new antimycobacterial drugs (Kumar et al., 2008).

6. Synthesis of Spirocyclic Piperidine Analogues as HCV Replication Inhibitors

V. Tai and collaborators (2014) designed and synthesized spirocyclic piperidine analogs as inhibitors of HCV replication, targeting the viral NS4B protein. This research is significant in developing new therapeutic agents for treating Hepatitis C virus (Tai et al., 2014).

Propriétés

IUPAC Name |

(3aR,6aS)-1'-methylspiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-13-4-2-11(3-5-13)8-12-10-7-14-6-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECCGHMSPWHYEV-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CNC3C2COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2(CC1)CN[C@H]3[C@@H]2COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

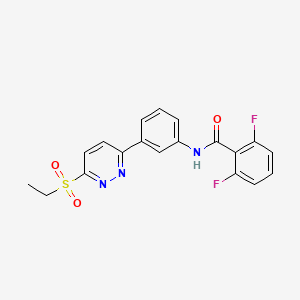

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)

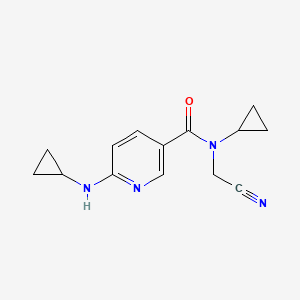

![2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide](/img/structure/B2928183.png)